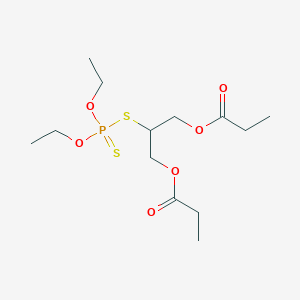
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate, also known as DEPTSP, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, viruses, and cancer cells.
Biochemical and Physiological Effects:
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also been shown to reduce inflammation and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in lab experiments is its versatility. It can be used in a range of applications, from antibacterial studies to cancer research. However, one limitation is that (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Direcciones Futuras
There are several future directions for research on (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also shown promise in cancer research, and further studies could lead to the development of new cancer treatments. Additionally, research on the potential uses of (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate in other areas, such as agriculture and environmental science, could yield interesting results.
In conclusion, (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its versatility and potential for use in developing new antibiotics and cancer treatments make it an area of interest for future research.
Métodos De Síntesis
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate can be synthesized by reacting 3-mercaptopropionic acid with diethyl phosphite and thionyl chloride. The resulting product is then reacted with 3-chloro-2-hydroxypropyl acrylate to obtain (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate.
Aplicaciones Científicas De Investigación
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has been studied for its potential use as a bioactive molecule in various applications. It has been shown to have antibacterial, antifungal, and antiviral properties. (2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
19594-35-5 |
|---|---|
Nombre del producto |
(2-Diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
Fórmula molecular |
C13H25O6PS2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(2-diethoxyphosphinothioylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O6PS2/c1-5-12(14)16-9-11(10-17-13(15)6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
Clave InChI |
RJDHZNOONXZYKJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
SMILES canónico |
CCC(=O)OCC(COC(=O)CC)SP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
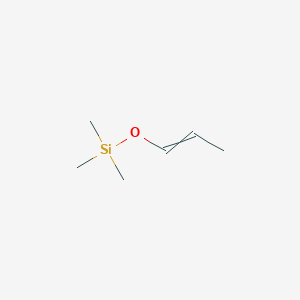

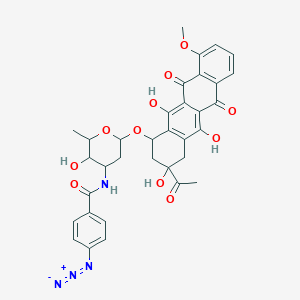
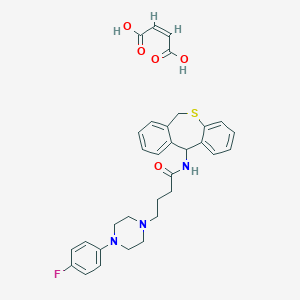
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
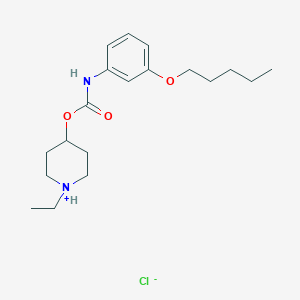
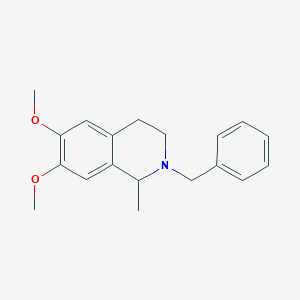
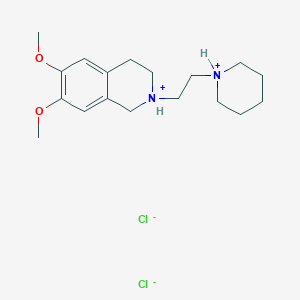

![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
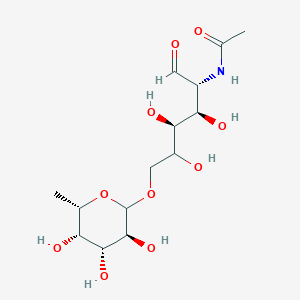
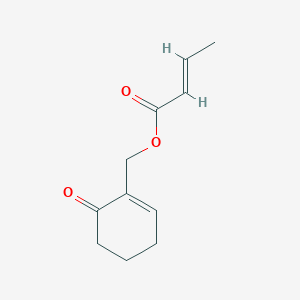
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)